molecular formula C14H18N4O2S2 B11011795 2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B11011795
M. Wt: 338.5 g/mol
InChI Key: FEUHJWUOUMMOMN-UHFFFAOYSA-N
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Description

2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of substituted thiazoles with appropriate amines and acylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various amines. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide apart is its unique structure, which allows for a wide range of chemical modifications and applications. Its thiazole ring system provides stability and reactivity, making it a versatile compound in various fields .

Properties

Molecular Formula

C14H18N4O2S2

Molecular Weight

338.5 g/mol

IUPAC Name

2-[acetyl(propan-2-yl)amino]-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H18N4O2S2/c1-7(2)18(10(5)19)14-16-9(4)11(22-14)12(20)17-13-15-8(3)6-21-13/h6-7H,1-5H3,(H,15,17,20)

InChI Key

FEUHJWUOUMMOMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(N=C(S2)N(C(C)C)C(=O)C)C

Origin of Product

United States

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